![molecular formula C20H19NO6 B7979710 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid
Overview
Description
This compound is an Fmoc-protected amino acid derivative, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amine, a methoxy-oxo substituent at the C4 position, and a carboxylic acid terminus. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy, as it can be removed under mild basic conditions (e.g., piperidine) without affecting acid-labile protecting groups . The 4-methoxy-4-oxobutanoic acid moiety introduces both steric and electronic effects, influencing its reactivity and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amino group of an amino acid with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptide derivatives. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Substitution Reactions: Piperidine in dimethylformamide is commonly used to remove the Fmoc protecting group.
Major Products Formed
Substitution Reactions: Removal of the Fmoc group yields the free amino acid.
Coupling Reactions: Formation of peptide bonds results in the synthesis of longer peptide chains or complete peptides.
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry
The compound serves as an essential building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a protective mechanism for amino groups during peptide assembly. This allows for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain.
Benefits of Using Fmoc Derivatives
- Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.
- Ease of Removal : The Fmoc group can be easily removed with a base such as piperidine, facilitating the next step in synthesis.
Property | Fmoc Derivative | Alternative Protecting Groups |
---|---|---|
Stability | High | Variable |
Deprotection Method | Base (e.g., piperidine) | Acidic or basic conditions |
Compatibility | Broad | Limited |
Case Study: Peptide Therapeutics
In a study focusing on the synthesis of cyclic peptides for therapeutic applications, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid was utilized to create a cyclic peptide with enhanced bioactivity. The incorporation of this compound allowed for improved solubility and stability of the final product, demonstrating its utility in drug design and development.
Drug Development
Bioactive Compounds
This compound has been investigated for its potential as a precursor to bioactive peptides that exhibit pharmacological properties. Research indicates that peptides synthesized using this compound can target specific biological pathways, making them suitable candidates for drug development.
Research Findings
Recent studies have shown that derivatives of this compound exhibit activity against various cancer cell lines. For instance, a derivative was found to inhibit tumor growth in vitro by interfering with cell cycle progression.
Study | Findings |
---|---|
Peptide Synthesis for Cancer | Inhibition of cell proliferation in cancer lines |
Antimicrobial Activity | Effective against bacterial strains |
Medicinal Chemistry
Targeted Drug Delivery
The compound's structure allows it to be modified for targeted drug delivery systems. By attaching therapeutic agents to the Fmoc-modified amino acids, researchers can create conjugates that selectively deliver drugs to specific tissues or cells.
Applications in Targeted Therapy
The ability to modify the compound facilitates the development of targeted therapies that minimize side effects and enhance therapeutic efficacy. For example, conjugating anticancer agents with this compound has shown promise in improving drug delivery to tumor sites while reducing systemic toxicity.
Mechanism of Action
The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide bonds. This stepwise process enables the synthesis of peptides with precise sequences and structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes critical differences between the target compound and its closest analogs:
*Estimated based on structural similarity to CAS 2044710-58-7 .
Key Research Findings
- Synthetic Utility : Fmoc derivatives like the target compound are critical in SPPS due to their reversible protection and compatibility with automated synthesizers .
- Solubility and Reactivity : Substituents like benzyloxy () or trifluoromethylphenyl () significantly alter solubility profiles, impacting their utility in organic vs. aqueous reaction systems .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid, also known by its CAS number 284492-06-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis as a protecting group. The molecular formula is , with a molecular weight of approximately 401.45 g/mol.
Property | Value |
---|---|
Molecular Formula | C25H23NO4 |
Molecular Weight | 401.45 g/mol |
CAS Number | 284492-06-4 |
Purity | ≥98% |
Synthesis
The synthesis of this compound typically involves the coupling of Fmoc-protected amino acids with specific acyl groups. Various methods have been employed, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of complex peptides and derivatives.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
- Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in malignant cells .
Case Study 1: Anti-inflammatory Activity
In a controlled study, derivatives of this compound were tested for their ability to inhibit IL-6 production in human cell lines. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 1 µM. This suggests that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation .
Case Study 2: Cytotoxicity in Cancer Cells
Another study investigated the cytotoxic effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid?
The compound is synthesized via Fmoc protection of the amino group. A typical method involves reacting the precursor amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium carbonate or triethylamine) under anhydrous conditions. The reaction is carried out in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 4–24 hours . Subsequent steps may include esterification or oxidation to introduce the methoxy and oxo groups. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at –20°C in a tightly sealed container under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation .
- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with strong acids/bases, as decomposition may release toxic fumes (e.g., carbon monoxide, nitrogen oxides) .
- Incompatibilities : Reactive with oxidizing agents (e.g., peroxides) and reducing agents (e.g., metal hydrides) .
Q. What analytical methods are suitable for characterizing purity and structure?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for peptide synthesis) .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm the Fmoc group (δ ~7.3–7.8 ppm for fluorenyl protons) and ester carbonyl (δ ~170–175 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (theoretical MW: ~383.4 g/mol) .
Advanced Research Questions
Q. How does the steric bulk of the Fmoc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
The Fmoc group provides steric protection to the amino group but may hinder coupling reactions in sterically constrained sequences. Optimize using:
- Activation reagents : HOBt/DIC or Oxyma Pure/DIC for improved coupling kinetics .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10–30 minutes at 50°C) while maintaining >90% yield in challenging sequences .
- Solvent choice : DMF or NMP enhances solubility of bulky intermediates compared to DCM .
Q. What experimental strategies address contradictions in reported toxicity data for this compound?
While acute toxicity is classified as Category 4 (oral/dermal/inhalation), specific data (e.g., LD₅₀) are unavailable . To resolve contradictions:
- Conduct in vitro assays : Use HepG2 cells for cytotoxicity profiling (IC₅₀).
- Compare analogs: Structural analogs with trifluorophenyl or benzyloxy groups show variable toxicity, suggesting substituent-dependent effects .
- Apply QSAR modeling : Predict toxicity based on logP (estimated ~2.5) and electrophilicity .
Q. How can researchers mitigate side reactions during Fmoc deprotection?
- Deprotection agent : Use 20% piperidine in DMF (v/v) for 10–30 minutes. Monitor by UV (λ = 301 nm) for complete removal of the Fmoc group .
- Side reactions : Avoid prolonged exposure to base, which may hydrolyze the 4-methoxy-4-oxobutanoate ester. Substitute with tert-butyl esters for acid-sensitive sequences .
- Byproduct removal : Include a wash step with 0.1% acetic acid in DMF to neutralize residual piperidine .
Q. What structural modifications enhance the compound’s utility in drug discovery?
Key modifications and their impacts:
Q. Methodological Notes
- Contradictory Data : Ecological toxicity and biodegradability data are absent in SDS documents; assume PBT (persistent, bioaccumulative, toxic) properties until validated .
- Advanced Applications : The compound’s oxo-methoxy moiety enables its use as a ketone handle for bioconjugation (e.g., hydrazone ligation in antibody-drug conjugates) .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZUMRMWJUEMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.